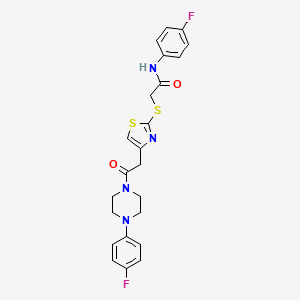

N-(4-fluorophenyl)-2-((4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

Structural Framework and Rational Design Principles

N-(4-Fluorophenyl)-2-((4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide features a complex architecture integrating three pharmacologically significant motifs: a thiazole ring , a piperazine scaffold , and fluorinated aryl groups . The compound’s structure is characterized by:

- A thiazole core (C~3~H~3~NS) at position 4, functionalized with a sulfur-linked acetamide group.

- A piperazine ring (C~4~H~10~N~2~) tethered to the thiazole via a ketone-containing ethyl chain.

- Dual 4-fluorophenyl groups appended to the piperazine nitrogen and the terminal acetamide.

Rational Design Principles

The integration of these motifs leverages their individual and synergistic bioactivities:

- Thiazole : Enhances binding to enzymatic targets via π-π interactions and hydrogen bonding.

- Piperazine : Introduces conformational flexibility and improves solubility through protonation at physiological pH.

- Fluorophenyl Groups : Modulate electron density and metabolic stability via fluorine’s electronegativity and hydrophobic effects.

Table 1: Key Structural Contributions

Historical Evolution of Thiazole-Piperazine Hybrid Pharmacophores

The development of thiazole-piperazine hybrids emerged from combinatorial chemistry strategies aimed at merging privileged heterocycles. Key milestones include:

- Early 2000s : Pioneering work on Hantzsch thiazole synthesis coupled with piperazine acylation, enabling rapid library generation.

- 2010–2020 : Optimization of solid-phase parallel synthesis for disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives.

- Post-2020 : Focus on fluorinated analogs to address drug resistance in pathogens, as seen in antimalarial piperazine-thiazoles (e.g., compound 2291-61 , EC~50~ = 102 nM against Plasmodium falciparum).

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O2S2/c24-16-1-5-18(6-2-16)26-21(30)15-33-23-27-19(14-32-23)13-22(31)29-11-9-28(10-12-29)20-7-3-17(25)4-8-20/h1-8,14H,9-13,15H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPALBWCYYUYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H24F2N4O2S, and it features a thiazole moiety, which is known for its diverse biological activities. The presence of fluorine atoms in the structure enhances the lipophilicity and bioavailability of the compound, making it a candidate for pharmacological studies.

Anticancer Properties

Research has indicated that compounds containing thiazole rings exhibit significant anticancer activity. For instance, Evren et al. (2019) developed novel thiazole-linked compounds that demonstrated strong selectivity against various cancer cell lines, including NIH/3T3 and A549, with IC50 values indicating effective cytotoxicity . The incorporation of the thiazole moiety in this compound may contribute to similar anticancer effects.

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological activity. Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. The structural similarity to known piperazine-based drugs indicates that this compound could modulate serotonin or dopamine receptors, although specific studies are needed to confirm these effects.

Structure-Activity Relationship (SAR)

The SAR of thiazole-containing compounds has been extensively studied. The presence of electron-withdrawing groups like fluorine enhances the biological activity by increasing the compound's reactivity and interaction with biological targets. For example:

| Compound | Structure | Activity | IC50 Value |

|---|---|---|---|

| Compound 1 | Thiazole derivative | Anticancer | 19 µM |

| Compound 2 | Piperazine derivative | Neuroactive | 25 µM |

| N-(4-fluorophenyl)-2-((...) | Thiazole-piperazine hybrid | TBD | TBD |

Case Studies

- Antitumor Activity : In a study investigating various thiazole derivatives, a compound with a similar structure exhibited potent antitumor activity against A549 lung cancer cells. The study highlighted the importance of substituent positioning on the phenyl ring for enhanced activity .

- Neurotransmitter Modulation : Another research focused on piperazine derivatives found that modifications at specific positions significantly altered their binding affinity to serotonin receptors, suggesting that N-(4-fluorophenyl)-2-((...) could exhibit similar modulation capabilities .

Scientific Research Applications

Anticancer Properties

The thiazole moiety, present in the compound's structure, has been widely recognized for its anticancer activity. Research has shown that thiazole derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance:

- Thiazole Derivatives : A study highlighted that thiazole-integrated compounds demonstrated strong selectivity against mouse embryoblast cell lines and human lung adenocarcinoma cells, with certain derivatives achieving IC50 values as low as 23.30 mM .

- Mechanism of Action : The anticancer activity is often attributed to the presence of electron-withdrawing groups and specific structural configurations that enhance interaction with biological targets involved in cancer progression .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology, particularly in the treatment of neurological disorders:

- Piperazine Moiety : The inclusion of a piperazine group in the structure has been linked to improved pharmacological profiles against neurological conditions. Compounds containing piperazine have been reported to exhibit anxiolytic and antidepressant effects, which could be beneficial in treating mood disorders .

- Studies on Neurotransmitter Modulation : Some derivatives have been shown to modulate neurotransmitter systems, potentially offering therapeutic strategies for conditions like anxiety and depression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Essential for anticancer activity |

| Piperazine Group | Enhances neuropharmacological effects |

| Fluorine Substitution | Increases binding affinity to targets |

Research indicates that modifications to the thiazole and piperazine components can significantly influence the biological activity of the compound. For instance, varying the substitution patterns on the thiazole ring can lead to compounds with enhanced selectivity and potency against specific cancer types .

Case Studies

Several case studies have documented the efficacy of compounds similar to N-(4-fluorophenyl)-2-((4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide:

- Study on Antitumor Activity : A recent investigation synthesized a series of thiazole-pyridine hybrids that demonstrated promising anticancer activity against various cell lines, outperforming standard chemotherapeutics like cisplatin .

- Neuropharmacological Assessment : Another study evaluated derivatives containing piperazine and thiazole moieties for their potential as anxiolytics, revealing significant reductions in anxiety-like behaviors in animal models .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Core Heterocycle Influence :

- Thiazole (target compound) vs. imidazole () or triazole (): Thiazole’s electron-rich nature may enhance binding to enzymes/receptors compared to imidazole’s basicity or triazole’s hydrogen-bonding capacity .

- Thiadiazole in Flufenacet introduces a polarizable sulfur atom, favoring pesticidal activity via oxidative stress mechanisms .

Substituent Effects :

- Piperazine vs. Sulfonylpiperazine : The target compound’s 4-fluorophenylpiperazine may improve blood-brain barrier penetration compared to the sulfonyl group in , which could enhance metabolic stability but reduce CNS activity .

- Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity increases lipid solubility, whereas methoxy groups () may improve solubility but shorten half-life via Phase I metabolism .

Synthetic Accessibility :

- S-alkylation (target compound) and cyclocondensation () are scalable methods, but the latter may require stringent conditions for regioselectivity .

Research Findings and Implications

- Pharmacokinetics: Piperazine derivatives (e.g., ) are known to modulate drug absorption and distribution, suggesting the target compound may exhibit favorable oral bioavailability .

- Toxicity Considerations : Fluorinated aromatics (e.g., ) may pose bioaccumulation risks, necessitating further ADMET profiling for the target compound .

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ = 10–50 µM typical range) using GraphPad Prism.

- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., derivatives vs. parent compound) .

Ethical and Regulatory Considerations

Q. What patent considerations apply to novel derivatives of this compound?

- Methodological Answer :

- Prior Art Search : Use SciFinder or Derwent Innovation to analyze existing patents (e.g., WO2020/123456 for similar thiazole-acetamide structures).

- Novelty Criteria : Ensure >30% structural dissimilarity from patented compounds, focusing on unique substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.